(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide typically involves a multi-step process:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the acrylamide moiety: This involves the reaction of an appropriate acrylate with an amine derivative.
Coupling of the two fragments: The final step involves coupling the benzo[d][1,3]dioxole ring with the acrylamide moiety under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenylethyl)acrylamide: Lacks the fluorine and methoxy groups, which may affect its chemical properties and biological activity.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-fluorophenyl)-2-methoxyethyl)acrylamide: Similar structure but with a different position of the fluorine atom, which could influence its reactivity and interactions.
Uniqueness
The presence of the fluorine and methoxy groups in (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide makes it unique compared to its analogs. These groups can significantly impact the compound’s electronic properties, reactivity, and potential biological activity.
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The molecular formula is C15H17NO3 with a molecular weight of approximately 259.30 g/mol. Its IUPAC name reflects its complex structure, which includes an acrylamide functional group.
Research indicates that compounds with similar structural features often exhibit anticancer properties through various mechanisms:
- Cell Cycle Arrest : Many benzo[d][1,3]dioxole derivatives have been shown to induce cell cycle arrest in cancer cells, effectively halting their proliferation.
- Apoptosis Induction : These compounds can trigger apoptosis via mitochondrial pathways, often involving the regulation of Bcl-2 family proteins like Bax and Bcl-2 .
- EGFR Inhibition : Some studies suggest that these compounds may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
Case Studies and Research Findings
- Synthesis and Testing : A study synthesized various derivatives of benzo[d][1,3]dioxole and tested their anticancer activity against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF7 (breast). The findings showed promising IC50 values ranging from 1.54 µM to 4.52 µM for these derivatives compared to doxorubicin's IC50 values of 7.46 µM to 8.29 µM .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest significant interactions with proteins involved in cancer progression, further supporting its potential as an anticancer agent.
Biological Activity Summary Table
Activity | IC50 Values | Cell Lines Tested | Mechanism |
---|---|---|---|
Anticancer Activity | 1.54 - 4.52 µM | HepG2, HCT116, MCF7 | Cell cycle arrest, apoptosis induction |
EGFR Inhibition | N/A | Various cancer cell lines | Inhibition of growth factor signaling |
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c1-23-18(14-3-2-4-15(20)10-14)11-21-19(22)8-6-13-5-7-16-17(9-13)25-12-24-16/h2-10,18H,11-12H2,1H3,(H,21,22)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXKHBFYZLARBZ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.